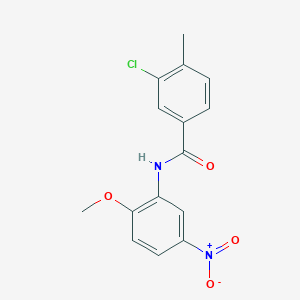![molecular formula C16H9BrN2 B5778061 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5778061.png)
4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile, also known as BPN or NS6740, is a chemical compound that belongs to the class of voltage-gated sodium channel (VGSC) blockers. VGSCs are membrane proteins that play a crucial role in the generation and propagation of action potentials in excitable cells, such as neurons and muscle cells. By blocking VGSCs, BPN can modulate the activity of these cells and potentially have therapeutic applications in various neurological and cardiovascular disorders.
作用機序
4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile binds to the inner pore of VGSCs and blocks the influx of sodium ions, which is required for the depolarization of the cell membrane and the generation of action potentials. By blocking VGSCs, 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile can reduce the excitability of neurons and muscle cells and potentially have therapeutic applications in various disorders such as epilepsy, neuropathic pain, and cardiac arrhythmias.
Biochemical and Physiological Effects:
4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile has been shown to have both acute and chronic effects on neuronal and cardiac function. Acutely, 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile can reduce the excitability of neurons and muscle cells and inhibit the propagation of action potentials. Chronically, 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile can induce changes in the expression and localization of VGSC subtypes, which can affect the overall excitability of the cell and potentially lead to long-term changes in neuronal and cardiac function.
実験室実験の利点と制限
4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile has several advantages and limitations for lab experiments. One advantage is its selectivity for certain VGSC subtypes, which allows for more specific modulation of neuronal and cardiac function. Another advantage is its stability and solubility in various experimental conditions, which allows for consistent and reproducible results. However, one limitation is its potential toxicity and off-target effects, which can affect the interpretation of experimental results and limit its clinical applications.
将来の方向性
There are several future directions for research on 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile. One direction is to further investigate its selectivity for VGSC subtypes and its potential as a therapeutic agent for neurological and cardiovascular disorders. Another direction is to explore its effects on other ion channels and receptors that are involved in neuronal and cardiac function. Additionally, the development of more potent and selective VGSC blockers based on the structure of 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile could lead to new therapeutic options for various disorders.
合成法
The synthesis of 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile involves several steps, starting from the reaction of 3-bromobenzaldehyde with malononitrile to yield 3-(3-bromophenyl)acrylic acid, which is then reacted with 4-chlorobenzonitrile to form 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile. The overall yield of the synthesis is around 20%, and the purity of the final product can be improved by recrystallization or column chromatography.
科学的研究の応用
4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile has been extensively studied in vitro and in vivo for its potential as a VGSC blocker and its effects on neuronal and cardiac function. In vitro studies have shown that 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile can selectively block the activity of Nav1.1 and Nav1.6 VGSC subtypes, which are primarily expressed in the central nervous system and play a role in epilepsy and pain signaling. 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile has also been shown to inhibit the activity of Nav1.5, a VGSC subtype that is predominantly expressed in the heart and is involved in cardiac conduction and arrhythmias.
特性
IUPAC Name |
4-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2/c17-16-3-1-2-13(9-16)8-15(11-19)14-6-4-12(10-18)5-7-14/h1-9H/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNIOMMZHQTFNA-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C(C#N)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C(/C#N)\C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(benzyloxy)benzyl]morpholine](/img/structure/B5778005.png)



![4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5778033.png)
![6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5778036.png)
![1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5778038.png)
![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)
![3-(4-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5778041.png)
![2-{[(4-methylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5778046.png)

![N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B5778058.png)
